molecular formula C21H19NO2S B4190597 2-phenoxy-N-[2-(phenylthio)phenyl]propanamide

2-phenoxy-N-[2-(phenylthio)phenyl]propanamide

Cat. No. B4190597
M. Wt: 349.4 g/mol
InChI Key: FOJABVDCXMLNDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenoxy-N-[2-(phenylthio)phenyl]propanamide is a chemical compound that belongs to the class of amides. It is also known as PPPTP and is used in scientific research applications.

Mechanism of Action

2-phenoxy-N-[2-(phenylthio)phenyl]propanamide acts as a selective inhibitor of PKC by binding to the regulatory domain of the enzyme. This binding prevents the activation of PKC by various stimuli such as diacylglycerol and calcium ions. The inhibition of PKC by 2-phenoxy-N-[2-(phenylthio)phenyl]propanamide results in the modulation of various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-phenoxy-N-[2-(phenylthio)phenyl]propanamide are primarily related to the inhibition of PKC. The inhibition of PKC by 2-phenoxy-N-[2-(phenylthio)phenyl]propanamide has been shown to result in the modulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. Additionally, 2-phenoxy-N-[2-(phenylthio)phenyl]propanamide has been shown to have potential therapeutic benefits in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.

Advantages and Limitations for Lab Experiments

The advantages of using 2-phenoxy-N-[2-(phenylthio)phenyl]propanamide in lab experiments include its selectivity towards PKC, its potential therapeutic benefits in the treatment of various diseases, and its ability to modulate various cellular processes. The limitations of using 2-phenoxy-N-[2-(phenylthio)phenyl]propanamide in lab experiments include its potential toxicity and the need for further research to determine its efficacy in the treatment of various diseases.

Future Directions

For the research on 2-phenoxy-N-[2-(phenylthio)phenyl]propanamide include the development of more potent and selective inhibitors of PKC, the investigation of its potential therapeutic benefits in the treatment of various diseases, and the determination of its toxicity and pharmacokinetic properties. Additionally, the development of new synthesis methods for 2-phenoxy-N-[2-(phenylthio)phenyl]propanamide may also be explored to improve its yield and purity.
Conclusion:
In conclusion, 2-phenoxy-N-[2-(phenylthio)phenyl]propanamide is a chemical compound that is used in scientific research applications as a selective inhibitor of PKC. Its inhibition of PKC has potential therapeutic benefits in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. The development of more potent and selective inhibitors of PKC, the investigation of its potential therapeutic benefits, and the determination of its toxicity and pharmacokinetic properties are important future directions for the research on 2-phenoxy-N-[2-(phenylthio)phenyl]propanamide.

Scientific Research Applications

2-phenoxy-N-[2-(phenylthio)phenyl]propanamide is used in scientific research applications as a selective inhibitor of protein kinase C (PKC). PKC is an enzyme that plays a crucial role in cell signaling and is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of PKC by 2-phenoxy-N-[2-(phenylthio)phenyl]propanamide has been shown to have potential therapeutic benefits in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.

properties

IUPAC Name

2-phenoxy-N-(2-phenylsulfanylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2S/c1-16(24-17-10-4-2-5-11-17)21(23)22-19-14-8-9-15-20(19)25-18-12-6-3-7-13-18/h2-16H,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJABVDCXMLNDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1SC2=CC=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenoxy-N-[2-(phenylsulfanyl)phenyl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-phenoxy-N-[2-(phenylthio)phenyl]propanamide
Reactant of Route 2
Reactant of Route 2
2-phenoxy-N-[2-(phenylthio)phenyl]propanamide
Reactant of Route 3
Reactant of Route 3
2-phenoxy-N-[2-(phenylthio)phenyl]propanamide
Reactant of Route 4
Reactant of Route 4
2-phenoxy-N-[2-(phenylthio)phenyl]propanamide
Reactant of Route 5
Reactant of Route 5
2-phenoxy-N-[2-(phenylthio)phenyl]propanamide
Reactant of Route 6
Reactant of Route 6
2-phenoxy-N-[2-(phenylthio)phenyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.